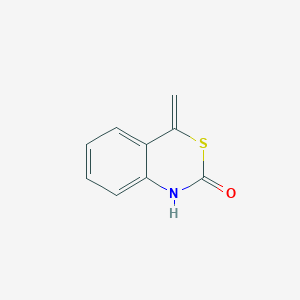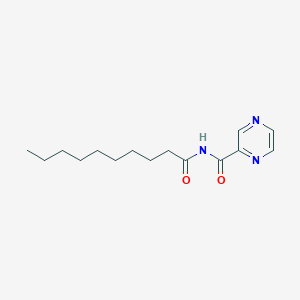![molecular formula C24H25Cl2Ga B14273687 [2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane CAS No. 168064-16-2](/img/structure/B14273687.png)
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane is a complex organogallium compound known for its unique structural and chemical properties. This compound features a gallium atom bonded to two chlorine atoms and a phenyl group substituted with two 2,4,6-trimethylphenyl groups. The steric hindrance provided by the bulky trimethylphenyl groups imparts significant stability to the compound, making it an interesting subject of study in organometallic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane typically involves the reaction of gallium trichloride with 2,6-bis(2,4,6-trimethylphenyl)phenyl lithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent any unwanted side reactions with moisture or oxygen. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
化学反応の分析
Types of Reactions
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The gallium center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other ligands, particularly those that can coordinate to the gallium center.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as alkyl lithium or Grignard reagents for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or halogens for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl lithium reagents would yield alkyl-substituted gallium compounds, while oxidation reactions could produce gallium(III) species.
科学的研究の応用
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in various organic transformations.
Biology: Its potential use in biological systems is being explored, particularly in the context of metal-based drugs and imaging agents.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in cancer treatment due to its ability to interact with biological molecules.
Industry: It is used in the development of new materials, particularly those that require stable organometallic compounds with specific electronic properties.
作用機序
The mechanism of action of [2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane involves its ability to coordinate with other molecules through its gallium center. This coordination can alter the electronic properties of the compound and facilitate various chemical reactions. The bulky trimethylphenyl groups provide steric protection, enhancing the stability of the compound and allowing it to participate in reactions that would otherwise be unfavorable.
類似化合物との比較
Similar Compounds
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]phosphane: Similar in structure but contains a phosphorus atom instead of gallium.
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]borane: Contains a boron atom and exhibits different reactivity due to the nature of boron.
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]silane: Contains a silicon atom and is used in different applications due to silicon’s unique properties.
Uniqueness
The uniqueness of [2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane lies in its combination of steric hindrance and electronic properties. The presence of the gallium atom provides distinct reactivity compared to similar compounds with phosphorus, boron, or silicon. This makes it a valuable compound for studying the effects of metal centers in organometallic chemistry and for developing new materials and applications.
特性
CAS番号 |
168064-16-2 |
|---|---|
分子式 |
C24H25Cl2Ga |
分子量 |
454.1 g/mol |
IUPAC名 |
[2,6-bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane |
InChI |
InChI=1S/C24H25.2ClH.Ga/c1-15-10-17(3)23(18(4)11-15)21-8-7-9-22(14-21)24-19(5)12-16(2)13-20(24)6;;;/h7-13H,1-6H3;2*1H;/q;;;+2/p-2 |
InChIキー |
TVKUIHXBJBJWTK-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)[Ga](Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
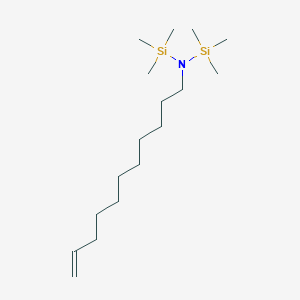
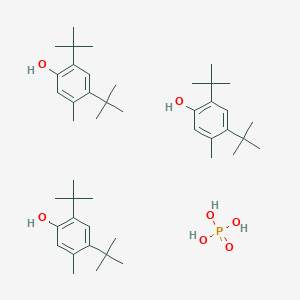
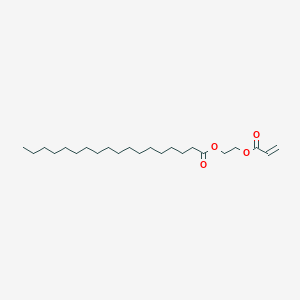
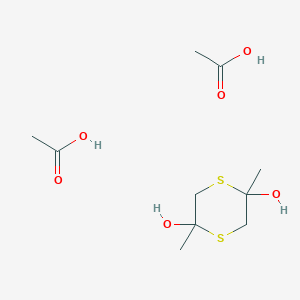

![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)

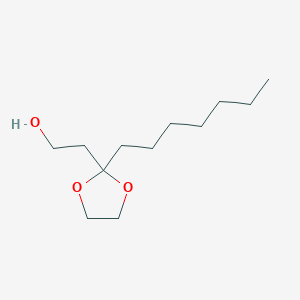

![[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid](/img/structure/B14273682.png)

